4-Bromo Olivetol
Description
4-Bromo Olivetol is a brominated derivative of olivetol, a naturally occurring phenolic compound found in lichens (e.g., Parmotrema deosaiense) and a key intermediate in cannabinoid biosynthesis . Olivetol itself exhibits anti-inflammatory, anti-obesity, and antimicrobial properties, with demonstrated efficacy in zebrafish and murine models . Bromination at the 4-position introduces a bromine atom, altering its physicochemical and biological properties. This modification enhances lipophilicity and may improve receptor-binding affinity or metabolic stability compared to non-brominated analogs .
Properties
CAS No. |
78463-35-1 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15BrO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
InChI Key |
QZAYAPOMZQDSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo Olivetol typically involves the bromination of olivetol. One common method includes the use of bromine in the presence of a suitable solvent such as chloroform or methanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the olivetol molecule.
Industrial Production Methods: Industrial production of 4-Bromo Olivetol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Substitution Reactions
4-Bromo Olivetol undergoes nucleophilic aromatic substitution due to the electron-withdrawing bromine atom, which activates the aromatic ring toward electrophilic attack. Key reactions include:
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Nucleophiles (e.g., amines, thiols) | Sodium hydroxide (base) | Substituted olivetol derivatives |
| Grignard reagents | Copper/lithium salts | Alkylated derivatives |
| Alkyl halides | Lewis acids (e.g., BF₃·OEt₂) | Cross-coupled products |
Mechanism : The bromine atom is replaced by nucleophiles via an aromatic substitution pathway. For example, cross-coupling reactions with alkyl halides yield cannabinoids like CBD or CBN .
Oxidation Reactions
The hydroxyl groups in 4-Bromo Olivetol undergo oxidation to form quinones or carboxylic acids, depending on the reagent and conditions:
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Potassium permanganate | Acidic or basic conditions | Quinones |
| Sodium periodate (NaIO₄) | Sulfamic acid | Carboxylic acids |
| TEMPO/BAIB | Oxidative conditions | Oxidized derivatives |
Example : In cannabinoid synthesis, aldehyde groups are oxidized to carboxylic acids using NaIO₄ in sulfamic acid, followed by hydrolysis with KOH .
Reduction Reactions
Reduction of 4-Bromo Olivetol typically targets functional groups such as ketones or aldehydes, yielding alcohols or reduced derivatives:
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Lithium aluminum hydride | Ethereal solvents | Reduced alcohols |
| Sodium borohydride | Protonic conditions | Partially reduced derivatives |
Application : Reduction steps are critical in synthesizing cannabinoids like CBC or CBG, where aldehyde groups are reduced to methylene (-CH₂-) moieties .
Electrophilic Aromatic Substitution
Bromination of olivetol to form 4-Bromo Olivetol involves selective substitution:
| Method | Reagent | Conditions | Selectivity |
|---|---|---|---|
| Direct bromination | Br₂ or NBS | Chloroform/methanol | Para-substitution |
| Vilsmeier-Haack reaction | DMF/POCl₃ | Acidic conditions | Regioselective |
Example : N-bromosuccinimide (NBS) quantitatively brominates olivetol at the para position, confirmed by NMR analysis of methoxy group shifts .
Scientific Research Applications
4-Bromo Olivetol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo Olivetol involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can form hydrogen bonds, further affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Lipophilicity
Lipophilicity (logK) is critical for drug absorption and bioavailability. Bromine’s electron-withdrawing nature increases lipophilicity compared to other substituents:
| Compound | Substituent | logK Value | Source |
|---|---|---|---|
| Olivetol | -H | 2.1 | |
| 2-Bromo Olivetol | 2-Br | 2.8 | |
| 3-Bromo Olivetol | 3-Br | 3.0 | |
| 4-Bromo Olivetol | 4-Br | 3.5 | |
| 3-Methoxy Olivetol | 3-OCH₃ | 1.9 |
Stability and Reactivity
Bromine’s leaving-group capability makes 4-Bromo Olivetol a versatile precursor for further chemical modifications, such as Suzuki couplings or nucleophilic substitutions . In contrast, methoxy or hydroxyl derivatives are less reactive in such synthetic pathways.
Anti-Obesity and Metabolic Effects
- Olivetol : Reduces fat accumulation and triglyceride levels in zebrafish models but increases HMG-CoA (a cholesterol synthesis marker) at high doses .
- 4-Bromo Olivetol: No direct data exists, but brominated analogs of other compounds (e.g., 4-bromo isatin) show heightened cytotoxicity and selectivity . Hypothetically, 4-Bromo Olivetol may amplify anti-obesity effects while exacerbating HMG-CoA elevation, necessitating dose optimization.
Antimicrobial Activity
- 4-Bromo Derivatives: In non-olivetol systems, 4-bromo substitution enhances antimicrobial potency. For example, a 4-bromo quinoline derivative exhibited MIC values as low as 0.78 μg/mL against Staphylococcus strains .
- Olivetol : Demonstrates moderate antimicrobial activity but is outperformed by brominated analogs in structural studies .
Anti-Inflammatory and Analgesic Effects
Tables
Table 1: Lipophilicity of Olivetol Derivatives
| Compound | logK Value |
|---|---|
| Olivetol | 2.1 |
| 4-Bromo Olivetol | 3.5 |
| 3-Methoxy Olivetol | 1.9 |
Table 2: Antimicrobial Activity of Halogenated Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Bromo Quinoline | 0.78 | S. aureus |
| Olivetol | 10.0 | General Gram+ |
Biological Activity
4-Bromo olivetol is a synthetic derivative of olivetol, a compound that plays a significant role in the biosynthesis of cannabinoids in Cannabis sativa. This article explores the biological activities associated with 4-bromo olivetol, including its antioxidant, antimicrobial, and potential therapeutic properties.
Chemical Structure and Synthesis
4-Bromo olivetol is characterized by the addition of a bromine atom at the fourth position of the olivetol molecule. The molecular formula is C_{10}H_{11}BrO_2, and its structure can be represented as follows:
The synthesis typically involves bromination of olivetol under controlled conditions to ensure specific substitution at the aromatic ring.
Antioxidant Activity
Research has demonstrated that various derivatives of olivetol exhibit significant antioxidant properties. The antioxidant activity can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
Table 1: Antioxidant Activity of 4-Bromo Olivetol Compared to Other Compounds
| Compound | DPPH IC50 (μM) | FRAP (μM TE/mM) |
|---|---|---|
| Trolox | 54.61 | 1257 |
| 4-Bromo Olivetol | TBD | TBD |
| Olivetol | TBD | TBD |
Note: TBD indicates that specific values for 4-bromo olivetol are currently under investigation.
Antimicrobial Activity
The antimicrobial potential of 4-bromo olivetol has been explored in various studies. Similar to its parent compound, olivetol, it exhibits activity against a range of bacterial pathogens.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of cannabinoids found that compounds related to olivetol, including its brominated derivatives, showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial activity.
Table 2: Antimicrobial Activity of 4-Bromo Olivetol
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Clostridioides difficile | TBD |
| Neisseria gonorrhoeae | TBD |
Potential Therapeutic Applications
The biological activities of 4-bromo olivetol suggest potential therapeutic applications in various fields:
- Antioxidant Therapies : Due to its antioxidant properties, it may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Treatments : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.
Conclusion and Future Directions
The biological activity of 4-bromo olivetol is promising, particularly in antioxidant and antimicrobial domains. Further research is needed to quantify its activity through detailed assays and explore its mechanisms of action. Future studies should focus on:
- In Vivo Studies : Evaluating the effects of 4-bromo olivetol in living organisms to understand its pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with biological targets.
Q & A
Q. Q1. What are the recommended synthetic pathways for 4-Bromo Olivetol, and how can their efficiency be validated experimentally?
Answer: 4-Bromo Olivetol can be synthesized via electrophilic aromatic substitution, leveraging bromination of Olivetol (5-pentylresorcinol). Key steps include:
- Bromination conditions : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation from unreacted starting materials and byproducts.
- Validation : Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity using -/-NMR (e.g., aromatic proton shifts at δ 6.3–6.5 ppm) .
Q. Table 1. Key Physicochemical Properties of 4-Bromo Olivetol
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | CHBrO | Cayman Chemical |
| Molecular Weight | 259.14 g/mol | Theoretical calculation |
| Purity | ≥98% | HPLC |
| Storage Conditions | -20°C in inert atmosphere | Stability studies |
Q. Q2. How should researchers handle discrepancies in reported stability data for 4-Bromo Olivetol under varying pH conditions?
Answer: Contradictory stability data often arise from differences in experimental design:
- pH range tested : Stability in acidic (pH <3) vs. neutral/basic conditions may vary due to bromine dissociation.
- Analytical methods : Use UV-Vis spectroscopy (λ~280 nm for degradation monitoring) and LC-MS to track decomposition products .
- Resolution strategy : Replicate studies under standardized buffers (e.g., phosphate-buffered saline) and control temperature (±1°C). Report uncertainties (e.g., ±5% for UV-Vis measurements) .
Advanced Research Questions
Q. Q3. What mechanistic insights exist regarding 4-Bromo Olivetol’s role in modulating cannabinoid receptor binding, and how can these be probed experimentally?
Answer: 4-Bromo Olivetol is a precursor in cannabinoid analog synthesis. To study receptor interactions:
- Computational modeling : Perform docking simulations (AutoDock Vina) using crystal structures of CB1/CB2 receptors (PDB IDs: 5TGZ, 6KPF) to predict binding affinities .
- In vitro assays : Competitive binding assays with -CP55,940 in HEK293 cells expressing CB1/CB2. Validate results with negative controls (e.g., rimonabant for CB1 antagonism) .
- Data interpretation : Compare IC values across analogs to assess bromine’s electronic effects on binding .
Q. Q4. How can researchers address contradictory data on 4-Bromo Olivetol’s photostability in synthetic biology applications?
Answer: Photostability conflicts may stem from:
- Light source variability : Use calibrated UV lamps (e.g., 254 nm, 500 µW/cm²) for controlled irradiation .
- Sample preparation : Ensure uniform film thickness (e.g., spin-coated vs. drop-cast samples) to avoid light scattering artifacts .
- Advanced analytics : Employ time-resolved FTIR to monitor real-time degradation kinetics and identify transient intermediates .
Q. Table 2. Photostability Comparison Under Controlled Conditions
| Condition | Degradation Rate (hr) | Method | Reference |
|---|---|---|---|
| UV (254 nm, N) | 0.12 ± 0.03 | HPLC-MS | |
| Visible light (O) | 0.45 ± 0.10 | UV-Vis kinetics |
Methodological Guidance
Q. Q5. What statistical frameworks are optimal for analyzing dose-response data in 4-Bromo Olivetol toxicity studies?
Answer:
Q. Q6. How should researchers design experiments to resolve contradictions in 4-Bromo Olivetol’s reactivity with nucleophiles?
Answer:
- Variable isolation : Systematically vary nucleophile strength (e.g., NaSH vs. aniline) and solvent polarity (DMF vs. THF) .
- Kinetic profiling : Use stopped-flow spectroscopy to capture intermediate adducts at millisecond resolution .
- Cross-validation : Compare DFT-calculated reaction pathways (Gaussian 16, B3LYP/6-31G*) with experimental yields .
Data Integrity and Reporting
Q. Q7. What criteria should be applied to evaluate the reliability of 4-Bromo Olivetol’s spectroscopic data in published studies?
Answer:
- Peak assignment : Cross-check NMR shifts with computed spectra (e.g., ACD/Labs or MestReNova) .
- Reproducibility : Verify purity via independent methods (e.g., elemental analysis for Br content) .
- Peer review : Prioritize studies adhering to Beilstein Journal guidelines (e.g., full experimental details in SI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
